molecular formula C13H16O2 B081217 2-(Hydroxy-phenyl-methyl)-cyclohexanone CAS No. 13161-18-7

2-(Hydroxy-phenyl-methyl)-cyclohexanone

Cat. No. B081217
CAS RN: 13161-18-7
M. Wt: 204.26 g/mol
InChI Key: YQBZNNFVXOBDSJ-UHFFFAOYSA-N
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Description

2-(Hydroxy-phenyl-methyl)-cyclohexanone is a chemical compound with the molecular formula C13H16O2 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new synthetic method for “8-benzoyl-2-phenyl-3,4-dihydropyrrolo [1,2-a] pyrazine-1,6,7(2H)-trione” and other derivatives, from the reaction of “(Z)-1-aryl-3-(2-aryl-2-oxoethylidene) piperazin-2-ones” and oxalyl chloride, and finally the reaction with water has been described .


Molecular Structure Analysis

The molecular structure of 2-(Hydroxy-phenyl-methyl)-cyclohexanone is characterized by a cyclohexanone ring with a hydroxyphenylmethyl group attached . Further detailed analysis would require more specific data or computational modeling.

Scientific Research Applications

  • Antimicrobial Activity and Molecular Docking : A study synthesized a derivative of this compound, 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone, and investigated its antimicrobial activity and molecular docking properties. The compound's structure was confirmed using various spectroscopic methods, and computational studies correlated well with the experimental data (Barakat et al., 2015).

  • Hydrolysis Studies : Another study focused on the hydrolysis of a Mannich base compound, specifically 2-(4-phenyl-1-piperazinylmethyl)cyclohexanone hydrochloride. The study found that the hydrolysis was specific acid and general base catalyzed, with maximum stability around pH 2 (Koshy & Mitchner, 1964).

  • Crystallography of Derivatives : Research on the crystal structure of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, a derivative of the compound, revealed that the cyclohexanone is in a chair conformation with attached hydroxy, ethoxycarbonyl, and phenyl groups in specific configurations. This study included intermolecular hydrogen bonding analysis (Hernández-Ortega et al., 2001).

  • Antimicrobial Activity of Derivatives : A series of compounds including 2-acetyl-5-hydroxy-5-methyl-3-phenyl-1-cyclohexanone were synthesized and their antimicrobial activities were studied. This indicates a potential application in developing antimicrobial agents (Gein et al., 2010).

  • Use in Synthesis of Phenothiazines : In the synthesis of phenothiazines, key intermediates containing substituted cyclohexanone rings were studied. These compounds are important in the development of pharmaceuticals (Mohan, Ravikumar, & Shetty, 2003).

  • Catalyst Research : A study on the selective hydrogenation of phenol to cyclohexanone under mild conditions revealed a catalyst that promoted the formation of cyclohexanone with high conversion and selectivity. This is significant in chemical industry applications, particularly in the manufacture of polyamides (Wang et al., 2011).

  • Oxidation Reactions in Organic Chemistry : Cyclohexanone monooxygenase was used to oxidize methyl phenyl sulfide and cyclohexanone, demonstrating the compound's role in enzymatic oxidation reactions in organic chemistry (Secundo et al., 1993).

properties

IUPAC Name

2-[hydroxy(phenyl)methyl]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-3,6-7,11,13,15H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBZNNFVXOBDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxy-phenyl-methyl)-cyclohexanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Hydroxy-phenyl-methyl)-cyclohexanone
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2-(Hydroxy-phenyl-methyl)-cyclohexanone
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2-(Hydroxy-phenyl-methyl)-cyclohexanone
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2-(Hydroxy-phenyl-methyl)-cyclohexanone
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2-(Hydroxy-phenyl-methyl)-cyclohexanone

Citations

For This Compound
42
Citations
A Yanagisawa, R Miyake… - European Journal of …, 2014 - Wiley Online Library
A catalytic asymmetric aldol reaction of alkenyl trihaloacetates or a γ,δ‐unsaturated δ‐lactone with aldehydes or an α‐keto ester was achieved by using a 2,2′‐bis(diphenylphosphino)‐…
A Nodzewska, A Bokina, K Romanowska, R Lazny - RSC Advances, 2014 - pubs.rsc.org
Direct aldol reactions of tropinone and granatanone (pseudopelletierine) with aromatic aldehydes were promoted by the presence of water. The anti–syn-diastereoselectivity depended …
Number of citations: 9 pubs.rsc.org
M Sadiq, R Aman, K Saeed, MS Ahmad… - Modern Research in …, 2015 - scirp.org
Linear amino acids covalently supported on graphene sheet were employed as catalysts for asymmetric aldol reactions between cyclohexanone and aldehydes (aliphatic and/or …
Number of citations: 12 www.scirp.org
MA Tezeren, TA Yeşil, Y Zorlu, T Tilki… - European Journal of …, 2018 - Wiley Online Library
Effective synthesis of cis‐ and trans‐2‐(2‐methoxyphenyl)cyclohexylamine as well as their multigram‐scale optical resolution by diastereomeric salt formation with dibenzoyl tartaric …
RW Hoffmann, K Ditrich, S Fröch - Liebigs Annalen der Chemie, 1987 - Wiley Online Library
Ketone‐derived enol borates, especially those having a 4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolane unit, are stable compounds, which have been prepared either by borylation of lithium …
R Pedrosa, JM Andrés, R Manzano, P Rodríguez - 2010 - Wiley Online Library
Diastereomeric catalysts 5 and epi‐5, which differ in the configuration of the stereocenter at the amino component, have been prepared from L‐proline and (S)‐N 2 ,N 2 ‐dibenzyl‐3‐…
HY Tian, HJ Li, YJ Chen, D Wang… - Industrial & engineering …, 2002 - ACS Publications
Amphiphilic calix[6]arene derivatives 1a−b and calix[4]arene 1d−1e, as well as aliphatic (2a−b) and aromatic (2c−2d) anionic surfactants, were studied for their encapsulating ability in …
Number of citations: 19 pubs.acs.org
K Vanlaldinpuia, P Bora, G Bez - Journal of Chemical Sciences, 2017 - Springer
A new class of organocatalysts involving a primary amine as the only functional group is developed for catalytic asymmetric aldol reaction of cyclohexanone/cyclopentanone with …
Number of citations: 10 link.springer.com
Y Zhang, N Wang, ZB **e, LH Zhou, XQ Yu - Journal of Molecular Catalysis …, 2014 - Elsevier
PPL (lipase from porcine pancreas) was found to catalyze asymmetric cross aldol reactions of aromatic and heteroaromatic aldehydes with various ketones in ionic liquid ([BMIM][PF 6 ]) …
Number of citations: 24 www.sciencedirect.com
GN Ma, YP Zhang, M Shi - Synthesis, 2006 - thieme-connect.com
A series of l-proline diamides derived from optically active 1, 1′-binaphthyl-2, 2′-diamines have been synthesized in good yields and their catalytic abilities as organocatalysts in …
Number of citations: 43 www.thieme-connect.com

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